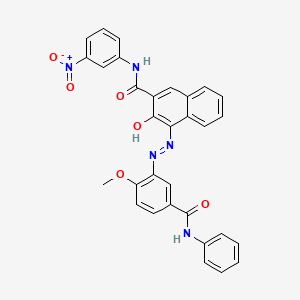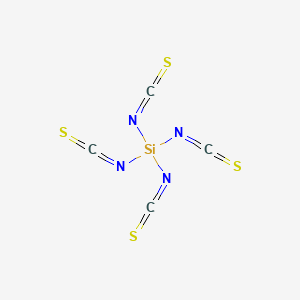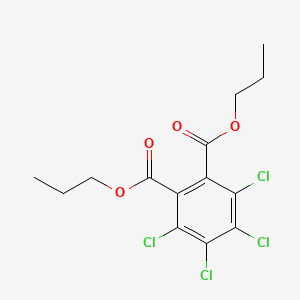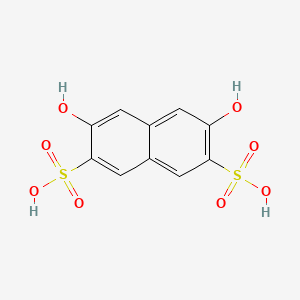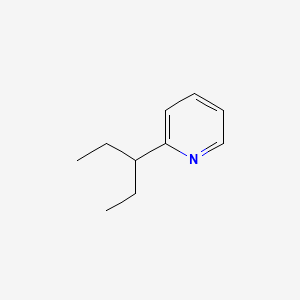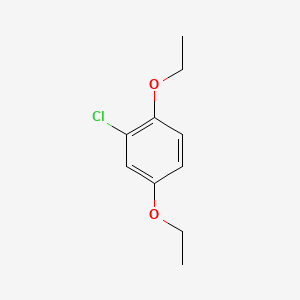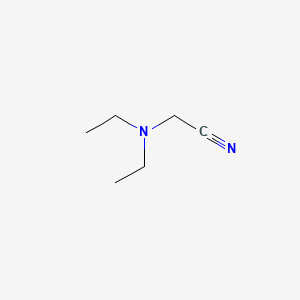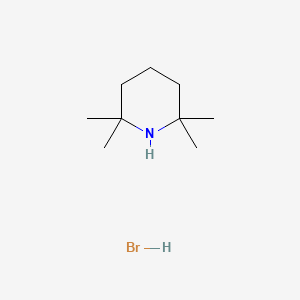
(Chlorodifluoromethyl)benzene
Vue d'ensemble
Description
(Chlorodifluoromethyl)benzene is a chemical compound with the molecular formula C7H5ClF2 . It belongs to the family of aromatic hydrocarbons .
Synthesis Analysis
The synthesis of benzene derivatives, such as (Chlorodifluoromethyl)benzene, often involves electrophilic aromatic substitution .
Molecular Structure Analysis
The molecular structure of (Chlorodifluoromethyl)benzene consists of a benzene ring with a chlorodifluoromethyl group attached to it. The molecular weight is 162.564 Da .
Chemical Reactions Analysis
(Chlorodifluoromethyl)benzene can undergo various chemical reactions. For instance, it can participate in difluoromethylation processes based on X–CF2H bond formation . It can also undergo nucleophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
(Chlorodifluoromethyl)benzene is a liquid at room temperature. It has a density of 1.233 g/mL at 25 °C and a refractive index of 1.4648 .
Applications De Recherche Scientifique
Fluorophores in Imaging Techniques
Recent advances in single-benzene-based fluorophores have highlighted the importance of compounds like (Chlorodifluoromethyl)benzene . They serve as electron-donor or acceptor components within fluorophores, which are extensively used in fluorescence imaging techniques in biological research .
Mécanisme D'action
Target of Action
(Chlorodifluoromethyl)benzene, like other benzene derivatives, primarily targets the aromatic ring structure in organic compounds . The compound’s interaction with these structures plays a significant role in its mechanism of action.
Mode of Action
The mode of action of (Chlorodifluoromethyl)benzene involves electrophilic substitution reactions . The compound’s chlorodifluoromethyl group influences the reactivity of the benzene ring, affecting the rate of electrophilic substitution . This interaction results in changes to the compound and its targets.
Biochemical Pathways
(Chlorodifluoromethyl)benzene affects several biochemical pathways. Benzene and its derivatives have been shown to alter disease-relevant pathways and genes in a dose-dependent manner . These effects are apparent at doses as low as 100 ppb in air .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Chlorodifluoromethyl)benzene. For instance, benzene, a related compound, is a ubiquitous environmental pollutant that results from the emissions of fires, volcanoes, and primarily from industrial emissions and combustion . These environmental sources could potentially influence the action of (Chlorodifluoromethyl)benzene.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[chloro(difluoro)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c8-7(9,10)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSUKAMDJCKXAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188452 | |
| Record name | Toluene, alpha-chloro-alpha,alpha-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Chlorodifluoromethyl)benzene | |
CAS RN |
349-50-8 | |
| Record name | (Chlorodifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toluene, alpha-chloro-alpha,alpha-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Toluene, alpha-chloro-alpha,alpha-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 349-50-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can (chlorodifluoromethyl)benzene be efficiently synthesized?
A1: A high-efficiency method for synthesizing 1,4-bis(chlorodifluoromethyl)benzene, a derivative of (chlorodifluoromethyl)benzene, is described in []. This method utilizes a reaction between 1,4-bis(difluoromethyl)benzene and chlorine gas under UV irradiation at 50-90 °C and pressure greater than 1 atm. This approach provides a simplified and efficient way to produce 1,4-bis(chlorodifluoromethyl)benzene, which can be further utilized for synthesizing various compounds.
Q2: How does (chlorodifluoromethyl)benzene react with nucleophiles?
A2: While the provided abstracts don't delve into specific reactions of (chlorodifluoromethyl)benzene with nucleophiles, [] and [] suggest that such reactions are possible. The chlorodifluoromethyl group is expected to be susceptible to nucleophilic attack, offering possibilities for derivatization. Further research exploring the specifics of these reactions and the resulting products would be valuable.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(4-methoxyphenyl)-](/img/structure/B1584406.png)
